3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine
Description
Structural Classification Within Heterocyclic Chemistry
3-(Phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine belongs to the 1,2,4-oxadiazole family, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Its IUPAC name reflects its substitution pattern: a phenoxymethyl group at position 3 and an isopropylamine moiety at position 5 (Figure 1). The 1,2,4-oxadiazole core exhibits reduced aromaticity compared to other heterocycles (aromaticity index $$I_A = 48$$), making it chemically versatile.
Key Structural Features:
Electronic Properties :
Bioisosteric Equivalence :
Table 1: Comparison of Oxadiazole Isomers
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger but gained medicinal relevance only in the mid-20th century. Key milestones include:
- 1940s–1960s : Early studies identified 1,2,4-oxadiazoles as anticonvulsants and cough suppressants (e.g., Oxolamine).
- 1980s–2000s : Expansion into antimicrobial and anticancer research, leveraging their bioisosteric properties.
- 2010s–Present : Focus on targeted therapies, with derivatives showing activity against kinases, proteases, and bacterial efflux pumps.
Table 2: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
The specific compound, 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine, emerged from efforts to optimize pharmacokinetic profiles by balancing hydrophobicity (phenoxymethyl) and solubility (isopropylamine). Its design aligns with structure-activity relationship (SAR) studies showing that C(3) aryl/alkyl substitutions enhance target affinity, while C(5) amines improve metabolic stability.
Properties
IUPAC Name |
3-(phenoxymethyl)-N-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)13-12-14-11(15-17-12)8-16-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQTOSUZWEIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NO1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenoxymethyl and isopropyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a 1,2,4-oxadiazole core, which is known for its pharmacological versatility. The molecular formula is , with a molecular weight of approximately 225.27 g/mol. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine. Research indicates that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of related oxadiazole derivatives against several cancer cell lines, demonstrating percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% depending on the compound and cell line tested . This suggests that 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine may also exhibit similar effects.
Anti-inflammatory Properties
The oxadiazole nucleus is associated with anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Insight : A patent document noted that oxadiazole derivatives possess anti-inflammatory activities alongside anticancer effects, indicating a multifaceted therapeutic potential .
Antimicrobial Activity
Studies have reported that oxadiazole derivatives can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of substituted oxadiazoles were synthesized and tested for their antibacterial efficacy, showing promising results against various bacterial strains . This suggests that 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine may also be effective in this regard.
Antidiabetic Potential
Emerging research indicates that certain oxadiazole derivatives can lower glucose levels in diabetic models.
- Research Findings : In vivo studies using genetically modified models demonstrated that some oxadiazole compounds significantly reduced glucose levels, suggesting potential applications in diabetes management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazol-5-amine Derivatives
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs, their substituents, and available
Key Observations:
Substituent Effects on Melting Points: Nitrophenyl derivatives (Ox6, Ox7) exhibit higher melting points (94–110°C) compared to aliphatic or smaller aromatic substituents, likely due to increased molecular rigidity and intermolecular interactions . The target compound’s phenoxymethyl group may impart moderate thermal stability, though data are lacking.
Synthetic Yields :
- Propargyl- and cyclohexyl-substituted analogs (Ox6, Ox7) show high yields (90–93%), suggesting efficient synthesis routes for bulky substituents .
Molecular Weight and Solubility: The target compound’s molar mass (219.25 g/mol) is intermediate between smaller analogs (e.g., 144.17 g/mol for the aminomethyl derivative ) and larger nitroaromatic derivatives (e.g., 353.40 g/mol for Ox6/Ox7 ). The phenoxymethyl group may reduce aqueous solubility compared to methyl or aminomethyl substituents.
Functional Group Influence on Bioactivity
While direct bioactivity data for the target compound are absent, evidence from related compounds provides insights:
- Macrofilaricidal Activity: highlights a structurally distinct 1,2,4-oxadiazole derivative (with pyridinyl and tetrahydro-2H-pyran-4-yloxy groups) exhibiting macrofilaricidal properties. This suggests that electron-rich substituents (e.g., phenoxymethyl) could modulate biological activity .
- Energetic Materials : Nitro-substituted 1,2,4-oxadiazoles (e.g., LLM-201 in ) demonstrate high thermal stability and density, underscoring the role of nitro groups in energetic applications. The target compound’s lack of nitro groups likely limits such utility .
Biological Activity
3-(Phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular weight of approximately 233.27 g/mol and is characterized by the following structural formula:
This structure contributes to its versatility as a small molecule scaffold in medicinal chemistry.
Research indicates that compounds similar to 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine can act as activators of caspases , which are crucial enzymes in the apoptosis pathway. This property allows these compounds to induce programmed cell death in cancer cells, making them promising candidates for cancer treatment. Specifically, studies have shown that these compounds can effectively target drug-resistant cancer cells, such as those found in breast and prostate cancers .
Anticancer Activity
A significant body of research has evaluated the anticancer properties of 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine against various cancer cell lines. The following table summarizes the findings from several studies regarding its IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.67 | |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| MDA-MB-435 (Melanoma) | 6.82 | |
| T-47D (Breast) | 34.27 |
These results indicate a potent anticancer effect across multiple cell lines, with particularly low IC50 values suggesting high efficacy.
Mechanistic Studies
The mechanism underlying the anticancer activity involves the induction of apoptosis through caspase activation. For instance, compounds derived from oxadiazoles have been shown to significantly activate caspases in drug-resistant breast and prostate cancer cells . This suggests that these compounds could be utilized in therapies aimed at overcoming resistance to conventional chemotherapeutics.
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives:
- Study on Drug Resistance : A study demonstrated that derivatives similar to 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine effectively induced apoptosis in drug-resistant breast cancer cells. The findings indicated a significant reduction in cell viability when treated with these compounds compared to controls .
- Cytotoxicity Assessment : In cytotoxicity tests involving L929 cells, certain oxadiazole derivatives exhibited notable toxicity at concentrations as low as 100 µM over 24 hours . This highlights their potential as both anticancer agents and toxic compounds that require careful dosage management.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of acylated precursors or substitution reactions. For this compound, a plausible route is the condensation of an appropriate amidoxime intermediate with a phenoxymethyl carbonyl derivative under mild acidic conditions. Evidence from analogous oxadiazole syntheses suggests optimizing reaction time and temperature (e.g., refluxing in ethanol at 80–90°C for 6–8 hours) to maximize yield . Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity. Monitoring by TLC and confirming via NMR (¹H/¹³C) ensures reaction completion .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Spectroscopy : ¹H NMR (for phenoxymethyl proton environments), ¹³C NMR (to confirm oxadiazole ring carbons), and IR (to identify N–H stretching at ~3300 cm⁻¹ and C=N/C–O vibrations at 1600–1650 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. The phenoxymethyl group’s spatial orientation and hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed to confirm stability .
Intermediate: How can researchers evaluate the biological activity of this compound, particularly in anticancer or antioxidant contexts?
- Anticancer assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 μM). Compare IC₅₀ values with reference drugs like doxorubicin .
- Antioxidant testing : Conduct DPPH radical scavenging assays (10–100 μg/mL) and measure % inhibition relative to ascorbic acid. Validate results with ABTS or FRAP assays for consistency .
- Mechanistic studies : ROS detection kits or flow cytometry (for apoptosis) can link activity to oxidative stress pathways .
Advanced: How do structural modifications (e.g., substituents on the phenoxymethyl group) influence pharmacological activity?
Structure-activity relationship (SAR) studies on oxadiazole analogs indicate that electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring enhance anticancer potency by improving electrophilicity and membrane permeability . Conversely, bulky substituents may sterically hinder target binding. Computational docking (using AutoDock Vina) against enzymes like COX-2 or FLAP can predict binding affinities and guide rational design .
Advanced: How should researchers resolve contradictions in biological activity data between similar oxadiazole derivatives?
Discrepancies may arise from differences in assay protocols (e.g., cell line specificity, incubation time) or purity of test compounds. Strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing.
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates .
- Data normalization : Express activity as % inhibition relative to controls to minimize inter-lab variability .
Advanced: What computational tools are recommended for modeling the compound’s interactions with biological targets?
- Docking simulations : Molecular Operating Environment (MOE) or Schrödinger Suite for predicting binding modes to kinases or receptors .
- QSAR modeling : Develop regression models (e.g., using partial least squares) correlating descriptors (logP, polar surface area) with IC₅₀ values .
- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
Intermediate: What are the challenges in scaling up synthesis without compromising yield or purity?
- Reagent compatibility : Replace hazardous solvents (e.g., POCl₃) with greener alternatives (e.g., PCl₃ in acetonitrile) .
- Process optimization : Use flow chemistry for controlled cyclization steps. Monitor exothermic reactions with inline IR spectroscopy .
- Purification : Switch from column chromatography to recrystallization for cost-effective bulk purification .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers) .
- In vivo models : Zebrafish xenografts or murine tumor models for efficacy and toxicity profiling .
Basic: What safety protocols are recommended for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- First aid : Immediate eye rinsing with water for 15 minutes and medical consultation if ingested .
Advanced: How can isotope labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?
Synthesize ¹⁵N-labeled analogs via amidoxime precursors enriched with ¹⁵N. Use LC-MS/MS to track metabolite formation in hepatocyte incubations, identifying phase I/II metabolism pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
